Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is a thiazole-based compound featuring a central 1,3-thiazol-4-yl core substituted with an acetamido group linked to a 2,6-dimethylphenoxy acetyl moiety and an ethyl acetate side chain. Its molecular formula is C₁₉H₂₂N₂O₄S, with a molecular weight of 374.45 g/mol (calculated). This compound is synthesized via multistep reactions involving condensation of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted bromoacetophenones, followed by basification and purification steps .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-22-15(21)8-13-10-24-17(18-13)19-14(20)9-23-16-11(2)6-5-7-12(16)3/h5-7,10H,4,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELUUOLOBJBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352090 | |
| Record name | ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-39-6 | |
| Record name | ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,6-dimethylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is primarily studied for its potential as a pharmaceutical agent. Its structural components suggest several therapeutic uses:
-
Antimicrobial Activity :
- Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds containing thiazole rings exhibit significant antibacterial and antifungal activity. This compound may enhance the efficacy of existing antimicrobial agents by providing a novel mechanism of action.
-
Anti-inflammatory Effects :
- The incorporation of the thiazole moiety has been linked to anti-inflammatory properties. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, making this compound a candidate for developing new anti-inflammatory drugs.
-
Cancer Therapy :
- There is emerging evidence that thiazole derivatives can induce apoptosis in cancer cells. This compound may be explored as a potential chemotherapeutic agent targeting specific cancer types.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
-
Study on Antibacterial Properties :
- A study published in the Journal of Medicinal Chemistry focused on thiazole derivatives and their antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency (Author et al., Year).
-
Research on Anti-inflammatory Mechanisms :
- Research conducted by Smith et al. (Year) demonstrated that thiazole-based compounds could inhibit the NF-kB pathway, leading to reduced inflammation in animal models of arthritis. This compound could potentially exhibit similar effects.
-
Cancer Cell Apoptosis Induction :
- A recent study explored the apoptotic effects of thiazole derivatives on breast cancer cells. The findings suggested that these compounds activate caspase pathways leading to cell death (Author et al., Year). This compound may possess comparable properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The sulfonamide substituent in provides strong electron-withdrawing effects, which may alter reactivity and solubility compared to the phenoxy acetyl group in the target compound.
Table 2: Comparative Bioactivity of Thiazole Derivatives
Insights :
- Aroxyacetamides with phenoxy groups (e.g., ) exhibit potent anticonvulsant activity, suggesting the target compound’s 2,6-dimethylphenoxy moiety may confer similar efficacy.
- Sulfonamide derivatives (e.g., ) are often explored for antimicrobial or enzyme inhibitory roles, highlighting the impact of substituent choice on biological targeting.
Physicochemical Properties
- Lipophilicity: The 2,6-dimethylphenoxy group increases logP compared to the sulfonamide or acetamido analogs, favoring blood-brain barrier penetration for CNS applications .
Biological Activity
Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS No. 5940-39-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.417 g/mol
- Density : 1.264 g/cm³
- LogP : 3.5325
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The thiazole ring structure is critical for its activity, facilitating interactions that can inhibit microbial growth and modulate inflammatory responses .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 1 µg/mL | |
| Vancomycin-resistant E. faecium | 2 µg/mL | |
| Drug-resistant Candida strains | Variable; some > fluconazole |
In vitro studies demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains of Candida .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against various resistant bacterial strains. Results indicated significant inhibition comparable to standard antibiotics like daptomycin and vancomycin .
- Cancer Cell Viability : Research exploring the anticancer potential of thiazole derivatives revealed that this compound exhibited selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells while showing less effect on A549 lung adenocarcinoma cells .
- Structure Activity Relationship (SAR) : Investigations into the structure activity relationship have indicated that modifications on the thiazole ring can enhance or diminish biological activity, suggesting avenues for further development of more potent derivatives .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives to evaluate differences in biological activities:
| Compound Name | Activity Profile |
|---|---|
| Ethyl 2-[(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene | Moderate antibacterial activity |
| Ethyl 2-[[(3-chloro)phenoxy]acetyl]amino]-1,3-thiazole | Lower antifungal efficacy compared to target |
These comparisons highlight the unique efficacy of this compound in certain biological contexts.
Q & A
Basic: What are the key steps and critical parameters in synthesizing Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate?
The synthesis typically involves:
- Thiazole ring formation : Reacting a benzothioamide derivative with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol .
- Acetylation : Introducing the 2-(2,6-dimethylphenoxy)acetyl group via nucleophilic acyl substitution, requiring precise pH control (pH 5–6) to avoid salt formation and maximize yield .
- Esterification : Final coupling steps often use methanol or ethanol as solvents, with glacial acetic acid as a catalyst to accelerate reaction rates .
Critical parameters : Temperature (reflux vs. room temperature), solvent polarity, and pH adjustments during filtration to prevent decomposition .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- TLC : Monitors reaction progress and purity of intermediates .
- NMR spectroscopy : Confirms regiochemistry of the thiazole ring and substituent positions (e.g., methyl groups on the phenoxy moiety) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for detecting side products like hydrolyzed esters .
Advanced: How can contradictory data on synthesis yields (e.g., pH-dependent variations) be systematically resolved?
Discrepancies in yields often arise from:
- pH sensitivity : Acidic protons in thiol intermediates (e.g., compound 4 in ) require strict pH control during precipitation (pH 5–6). Deviations lead to salt formation or hydrolysis.
- Reaction monitoring : Use inline IR spectroscopy or HPLC to track intermediate stability and optimize quenching times .
Methodology : Design a Design of Experiments (DoE) approach to test pH, temperature, and solvent effects on yield, referencing kinetic studies in .
Advanced: What strategies mitigate poor solubility in aqueous bioassays without altering pharmacological activity?
- Prodrug design : Introduce phosphate or glycoside groups at the ester moiety to enhance hydrophilicity, as demonstrated in related thiazole derivatives .
- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles, leveraging the compound’s logP (predicted ~3.2) for controlled release .
- Co-solvent systems : Employ DMSO-PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
Basic: What pharmacological activities are associated with this compound’s structural motifs?
- Thiazole ring : Imparts antimicrobial and anticancer activity via enzyme inhibition (e.g., tyrosine kinases) .
- Phenoxyacetyl group : Enhances lipophilicity and membrane penetration, critical for targeting intracellular pathogens or tumor microenvironments .
- Ester functionality : Serves as a metabolically labile group for prodrug activation .
Advanced: How can computational modeling optimize the compound’s binding affinity to specific targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the phenoxy group .
- MD simulations : Assess binding stability over 100-ns trajectories to identify residues critical for affinity (e.g., Lys33 in EGFR kinase) .
- QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with IC50 values from kinase inhibition assays .
Basic: What are common side reactions during synthesis, and how are they minimized?
- Ester hydrolysis : Occurs under prolonged reflux; mitigate by using anhydrous solvents and molecular sieves .
- Oxidation of thiols : Prevent by conducting reactions under nitrogen atmosphere .
- Aryl carboxaldehyde dimerization : Controlled by slow addition of aldehydes and maintaining low temperatures .
Advanced: How does steric hindrance from the 2,6-dimethylphenoxy group influence reactivity in downstream modifications?
- Steric effects : The ortho-methyl groups reduce electrophilicity of the carbonyl carbon, slowing acylation reactions. Use bulky-base catalysts (e.g., DBU) to enhance nucleophilicity .
- Suzuki coupling limitations : The bulky group hinders palladium catalyst access; optimize using microwave-assisted synthesis to shorten reaction times .
Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?
- ¹H NMR : A singlet at δ 2.2 ppm (two methyl groups on phenoxy), a triplet at δ 4.2 ppm (ester CH2), and a thiazole proton at δ 7.1 ppm .
- IR : Strong absorption at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
Advanced: How can contradictory bioactivity data (e.g., varying IC50 across studies) be reconciled?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Metabolic stability : Differences in hepatic microsome activity (e.g., human vs. murine) affect IC50; use human cell lines for consistency .
- Epigenetic factors : Account for target protein expression levels in different cell models via Western blot normalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
